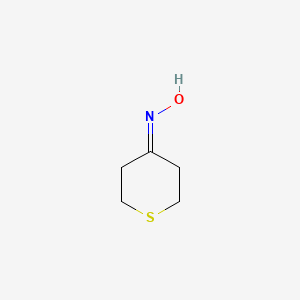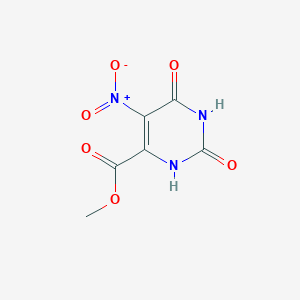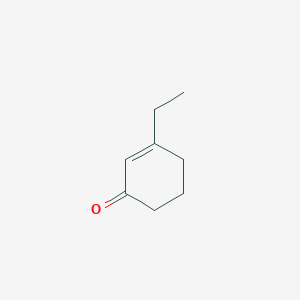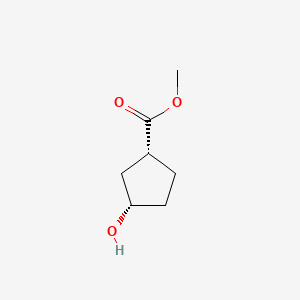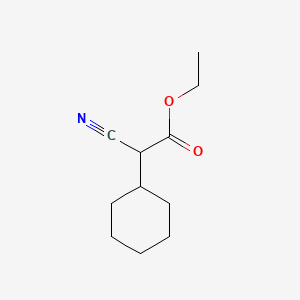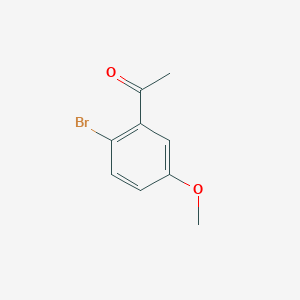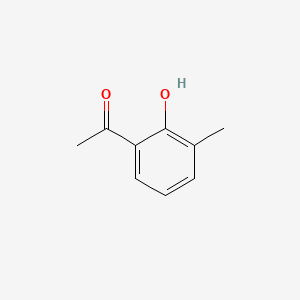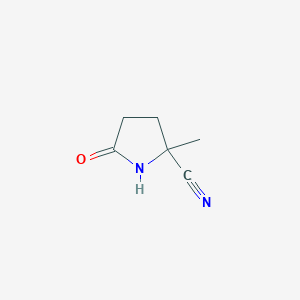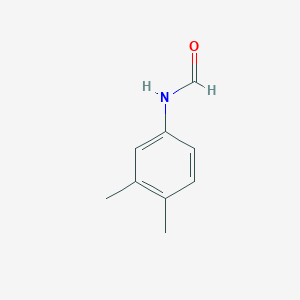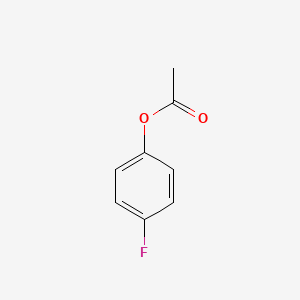
4-氟苯乙酸酯
描述
4-Fluorophenyl acetate (4-FPA) is a fluorinated derivative of phenyl acetate, which has been studied for its potential use as an electrolyte additive in lithium-ion batteries. The introduction of fluorine into the phenyl acetate structure is reported to enhance the stability and performance of the electrolyte by improving the properties of the solid electrolyte interphase (SEI) formed on the graphite anode during battery operation .
Synthesis Analysis
The synthesis of 4-FPA involves the fluorine-substitution of phenyl acetate. This process results in a compound that is more reducible than its non-fluorinated counterpart, which is beneficial for its function as an electrolyte additive. The synthesis of related fluor
科学研究应用
锂离子电池改进
通过氟取代,4-氟苯乙酸酯(4-FPA)已被发现可以提高锂离子电池的性能。由4-FPA形成的固体电解质界面(SEI)比其非氟化对应物更具保护性,从而提高了循环稳定性。一个关键发现是4-FPA中的氟增强了其可还原性,有助于性能改进 (Li et al., 2014)。
生物贝尔-维利格氧化研究
利用19F NMR技术研究了氟化苯乙酮的生物贝尔-维利格氧化。在这个背景下,4-氟苯乙酸酯在酶反应中起着中间体或副产物的作用。该研究展示了这些化合物在生物系统中的转化,有助于我们了解它们在生物技术中的潜力 (Moonen, Rietjens, & van Berkel, 2001)。
4-氟间苯二酚的合成
4-氟苯乙酸酯是合成4-氟间苯二酚的关键前体,后者是药物应用中的重要中间体。其合成涉及酯化、重排和达金氧化过程,突显了它在制药合成中的重要性 (Yong, 2006)。
化学传感器的开发
4-氟苯乙酸酯已被用于开发新型用于阴离子识别的荧光传感器。基于脲衍生物的这些传感器展示了4-氟苯乙酸酯在分析化学中的潜在应用,特别是在乙酸离子的检测和测量中 (Helal & Kim, 2010)。
抗菌活性研究
在一项关于某些化合物抗炎性能的研究中,检查了4-氟苯乙酸酯衍生物在实验模型中的有效性。这表明了4-氟苯乙酸酯在开发具有抗菌性能的新药物化合物中的潜在用途 (Bigdan et al., 2020)。
光降解分析
4-氟苯乙酸酯已被纳入对药物化合物光降解行为的研究中。了解这些化合物在光照下如何降解对于开发稳定的药物和其他化学产品至关重要 (Wu, Hong, & Vogt, 2007)。
属性
IUPAC Name |
(4-fluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOREXRHKZXVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193509 | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl acetate | |
CAS RN |
405-51-6 | |
| Record name | 4-Fluorophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-fluoro-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and available spectroscopic data for 4-Fluorophenyl acetate?
A1: 4-Fluorophenyl acetate has the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol. While a full spectroscopic analysis is not provided in the provided research, key structural information is given. For example, the presence of the furan-2(5H)-one core in a derivative of 4-Fluorophenyl acetate is confirmed through bond length analysis of C7—C10 and C10—O3 using single-crystal structure determination. Additionally, 1H NMR and 19F NMR have been used to monitor the formation and reactions of 4-Fluorophenyl acetate in enzymatic reactions.
Q2: How is 4-Fluorophenyl acetate synthesized?
A2: One method involves a multi-step process starting with 4-Fluorophenol. First, 4-Fluorophenol undergoes esterification with acetic anhydride to yield 4-Fluorophenyl acetate. This method is preferred over direct acylation of 4-Fluorophenol due to a higher yield. 4-Fluorophenyl acetate can also be generated through the enzymatic Baeyer-Villiger oxidation of 4'-fluoroacetophenone by Pseudomonas fluorescens ACB or purified 4'-hydroxyacetophenone monooxygenase (HAPMO).
Q3: Is 4-Fluorophenyl acetate stable under different pH conditions?
A3: Research suggests that 4-Fluorophenyl acetate shows higher stability at a pH of 6 compared to a pH of 8. This difference in stability is attributed to the base-catalyzed hydrolysis of the ester bond, which is more pronounced at higher pH values.
Q4: Can 4-Fluorophenyl acetate be used to study enzyme kinetics?
A4: Yes, 4-Fluorophenyl acetate has been used as a substrate to study the kinetics of enzymatic reactions. For example, it has been utilized in investigating the aminolysis reaction with various amines, providing insights into the mechanism and reactivity of amine nucleophiles with ester substrates.
Q5: Are there computational studies on 4-Fluorophenyl acetate or its derivatives?
A5: Yes, molecular orbital calculations, specifically at the STO-3G level of theory, have been performed on phenyl formate, a close analog of 4-Fluorophenyl acetate. These computations revealed the conformational preference of phenyl formate for a nonplanar Z conformer and provided insights into the rotational barriers around the C(1)—O bond. While not directly on 4-Fluorophenyl acetate, this study offers valuable information about the conformational behavior of similar phenyl esters.
Q6: Are there any known applications of 4-Fluorophenyl acetate in material science?
A6: While direct applications in material science haven't been explicitly discussed in the provided research papers, 4-Fluorophenyl acetate serves as a valuable building block in organic synthesis. Its derivatives, particularly those incorporating a &-butyrolactone core, have shown potential as antibacterial agents. This suggests potential applications in developing novel materials with antimicrobial properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



